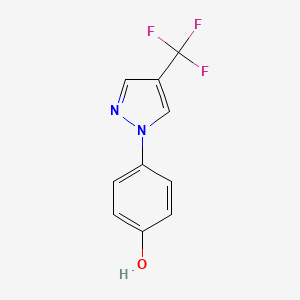

4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol

説明

特性

IUPAC Name |

4-[4-(trifluoromethyl)pyrazol-1-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)7-5-14-15(6-7)8-1-3-9(16)4-2-8/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOQNIALDFJUCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Description

- Reactants : 4-(trifluoromethyl)phenol and sodium pyrazol-1-ide

- Reaction type : Nucleophilic substitution/condensation

- Yield : Approximately 58%

- Key conditions : One-pot synthesis, under controlled temperature and inert atmosphere to avoid side reactions

Mechanism Insight

Sodium pyrazol-1-ide acts as a nucleophile attacking the electrophilic position on the 4-(trifluoromethyl)phenol, resulting in the formation of the pyrazolyl-substituted phenol derivative.

Structural Characterization

- The compound crystallizes in a triclinic system.

- Dihedral angles between pyrazole rings range from 50.7° to 95.8°, indicating conformational flexibility.

- The molecules form dimers via intermolecular O—H···N hydrogen bonds between the phenol hydroxyl and pyrazole nitrogen atoms.

- π–π stacking interactions between phenol rings further stabilize the crystal structure with a centroid-to-centroid distance of 3.9247 Å.

Data Table: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Molecular formula | C16H14N6O |

| Molecular weight (g/mol) | 306.33 |

| Crystal system | Triclinic |

| Space group | P1 |

| Unit cell dimensions (Å) | a = 8.5065, b = 8.6829, c = 10.815 |

| Angles (°) | α = 96.97, β = 91.51, γ = 109.40 |

| Volume (ų) | 746.0 |

| Hydrogen bond (O1—H1A···N4) | D–H = 0.82 Å, H···A = 2.02 Å, D···A = 2.836 Å, Angle = 173° |

| Yield (%) | 58 |

Reference

This preparation and characterization were reported by Chen, Yang, and Holliday (2011) at the University of Texas at Austin, with detailed crystallographic data and synthesis protocols documented in Acta Crystallographica Section E.

Related Preparation Approaches and Considerations

While the direct condensation method is most established for this compound, related synthetic strategies for fluorinated phenols and pyrazole derivatives provide context and potential alternatives.

Synthesis of 4-(Trifluoromethyl)phenol Precursors

- Chlorination and nitration of benzaldehyde derivatives followed by fluorination steps are common to prepare fluorinated phenol precursors.

- Radical chlorination under UV light and subsequent substitution reactions can yield intermediates such as 4-trifluoromethoxybenzene, which can be converted to phenols.

- These multi-step processes involve careful control of reaction temperature (0–100°C), use of radical initiators, and purification steps like distillation and crystallization to achieve high purity (90–99.5%) of fluorinated phenols.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to modify the pyrazole ring or the phenol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, phenols, and quinones, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Anti-inflammatory Activity

A significant application of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is its anti-inflammatory properties. Studies have demonstrated that derivatives of pyrazole compounds exhibit substantial inhibition of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, compounds synthesized from similar pyrazole structures have shown up to 93% IL-6 inhibitory activity compared to standard drugs like dexamethasone .

Antimicrobial Properties

Research indicates that trifluoromethyl-substituted pyrazoles possess potent antimicrobial activity against Gram-positive bacteria. A study highlighted the effectiveness of these compounds against Staphylococcus aureus, showcasing their potential as new antibiotics with low toxicity profiles for human cell lines .

Case Study: Synthesis and Evaluation

A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory and antimicrobial activities. For example, a compound with a similar structure demonstrated a significant reduction in inflammation markers in animal models, indicating its therapeutic potential .

Selective Androgen Receptor Modulators (SARMs)

Recent studies have explored the use of pyrazole derivatives as SARMs, which are designed to selectively modulate androgen receptors. These compounds have shown promise in preclinical trials for their ability to degrade androgen receptors and inhibit their function more effectively than existing antagonists .

Case Study: In Vivo Efficacy

In vivo studies using xenograft models have indicated that specific pyrazole derivatives can significantly inhibit tumor growth, demonstrating their potential in cancer therapy .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. This compound's unique electronic characteristics contribute to improved performance in various applications, including coatings and composites.

Data Tables

作用機序

The mechanism of action of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Phenol Backbone

4-[Tris(1H-pyrazol-1-yl)methyl]phenol

- Structure: Contains three pyrazole rings attached to a central phenol via a methane bridge.

- Synthesis: Prepared via a one-pot reaction of 4-(trifluoromethyl)phenol with sodium pyrazol-1-ide .

- Properties : Exhibits intermolecular O–H⋯N hydrogen bonding and π–π stacking, enhancing crystallinity.

- Applications : Explored in coordination chemistry for spin-crossover materials .

| Parameter | 4-(4-(CF₃)-1H-pyrazol-1-yl)phenol | 4-[Tris(pyrazol-1-yl)methyl]phenol |

|---|---|---|

| Pyrazole Substituents | 1 pyrazole with -CF₃ | 3 pyrazoles, no -CF₃ |

| Hydrogen Bonding | Single phenolic -OH | Dimeric O–H⋯N interactions |

| Synthetic Yield | Not reported | 58% |

4-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)benzaldehyde

- Structure: Benzaldehyde replaces the phenol group.

- Properties : The aldehyde group increases reactivity, enabling use as a synthetic intermediate.

- Applications: Potential precursor for Schiff base ligands or pharmaceuticals .

Derivatives with Aryl and Heteroaryl Modifications

5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole

- Structure : Chlorophenyl and methoxyphenyl substituents.

- Properties : Increased lipophilicity due to -OCH₃ and -Cl groups.

- Applications : Studied for pesticidal or anti-inflammatory activity .

1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole

- Synthesis : CuI-catalyzed coupling of 4-bromoanisole with pyrazole precursors.

- Applications: Potential anticancer agent due to trimethoxyaryl groups .

| Parameter | Target Compound | 5-(4-Cl-Ph)-1-(4-OCH₃-Ph)-3-CF₃ Pyrazole |

|---|---|---|

| Substituent Effects | -OH (polar) | -Cl, -OCH₃ (lipophilic) |

| Synthetic Catalyst | Not reported | CuI/DMEDA |

Sulfonamide and Pharmacologically Active Derivatives

4-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide

- Structure : Sulfonamide group at the 4-position of the benzene ring.

- Applications: Known to interact with cyclooxygenase (COX) enzymes, analogous to celecoxib impurities .

N-Hydroxy-7-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido)octanamide

| Parameter | Target Compound | 4-(5-(4-Cl-Ph)-3-CF₃ Pyrazole Sulfonamide |

|---|---|---|

| Bioactivity | Underexplored | COX inhibition, gene interaction |

| Functional Group | -OH | -SO₂NH₂ (enhanced binding affinity) |

Fluorophenyl and Thiazole-Containing Analogues

3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole

- Structure : Fluorinated propenyl chain and multiple -F substituents.

- Synthesis : Utilizes photoredox catalysis for trifluoromethylation .

Thiazole-Pyrazole Hybrids

Key Research Findings

Synthetic Flexibility: The target compound’s phenol group enables diverse derivatization, unlike benzaldehyde or sulfonamide analogues, which are more specialized .

Biological Relevance : Sulfonamide derivatives (e.g., ) show higher pharmacological promise due to enzyme-targeting moieties, whereas the target compound may require functionalization for bioactivity.

Crystallographic Behavior : Compounds with hydrogen-bonding groups (e.g., -OH) exhibit stronger intermolecular interactions, impacting material properties .

生物活性

The compound 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. Various assays have been employed to evaluate its effectiveness:

- ABTS Assay : The compound demonstrated high radical-binding activity comparable to Trolox, a standard antioxidant. Its activity was observed to be robust against multiple free radical species, indicating strong potential for use in oxidative stress-related conditions .

- FRAP Assay : In this assay, the compound retained high ferric reducing activity, which is closely related to its antioxidant capacity. Structure-activity relationship studies revealed that modifications in the substituents could enhance or diminish this activity .

- ORAC Assay : The compound showed a pronounced radical binding effect, particularly with longer polyfluoroalkyl substituents. This suggests that structural modifications can significantly influence its antioxidant efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in various studies:

- Inhibition of Cytokines : The compound exhibited inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% (1 µM) | 86% (1 µM) |

| This compound | Up to 85% | 76% |

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been investigated:

- Against Bacterial Strains : It has shown promising results against various bacterial strains, including Acinetobacter baumannii, with zones of inhibition reaching up to 85 mm .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Acinetobacter baumannii | 85 |

| E. coli | Not specified |

| Bacillus subtilis | Not specified |

Anticancer Activity

Emerging studies have indicated potential anticancer properties:

- EGFR Inhibition : A related pyrazole derivative exhibited significant EGFR inhibitory activity with an IC50 value of 0.07 µM , suggesting that structural analogs may possess similar activities .

Case Studies

Several case studies highlight the biological activities of this compound and its derivatives:

- Study on Antioxidant Properties : A comparative analysis between various aminopyrazolols demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced antioxidant activities compared to their unsubstituted counterparts .

- Anti-inflammatory Evaluation : Research indicated that the introduction of phenyl substituents significantly improved the anti-inflammatory effects of pyrazole derivatives, making them suitable candidates for further development in inflammatory disease therapies .

- Antimicrobial Studies : A series of novel derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results compared to standard treatments .

Q & A

Q. What are the established synthetic routes for 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol, and how can reaction conditions be optimized for yield?

Methodological Answer: A one-pot synthesis method involves refluxing 4-(trifluoromethyl)phenol with sodium pyrazol-1-ide in tetrahydrofuran (THF) under nitrogen for 12 hours, followed by purification via silica gel column chromatography (CH₂Cl₂ eluent). This method achieved a 58% yield . Key optimization parameters include:

- Molar ratios : A 1:4 ratio of phenol to sodium pyrazol-1-ide minimizes side reactions.

- Solvent choice : THF facilitates nucleophilic substitution due to its polar aprotic nature.

- Purification : Column chromatography effectively removes unreacted pyrazole derivatives.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry and confirms the presence of intermolecular hydrogen bonds (e.g., O—H⋯N interactions) and π-π stacking .

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirms trifluoromethyl (-CF₃) integration.

- FT-IR : Detects phenolic O—H stretching (~3200 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₇F₃N₂O: 244.0453).

Q. What solvents are suitable for solubility and stability studies?

Methodological Answer:

- Polar aprotic solvents : THF and dichloromethane (CH₂Cl₂) are ideal for synthesis due to compatibility with pyrazole intermediates .

- Polar protic solvents : Methanol enables slow crystallization but may protonate pyrazole nitrogen, altering reactivity.

- Stability : Conduct accelerated degradation studies under acidic/basic conditions (e.g., 0.1 M HCl/NaOH) to assess hydrolytic stability of the trifluoromethyl group.

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

Methodological Answer:

- Software tools : Use SHELXL for refinement, ensuring data-to-parameter ratios >15:1 (e.g., 17.8 in ) to avoid overfitting.

- Hydrogen bonding : Apply riding models for H-atom refinement (C—H = 0.95 Å, O—H = 0.82 Å) and validate via residual electron density maps.

- Disorder handling : For trifluoromethyl groups, use isotropic displacement parameters (Uiso) and PART instructions in SHELXTL .

Q. What intermolecular interactions dominate the solid-state structure, and how do they influence material properties?

Methodological Answer:

- Hydrogen bonding : O—H⋯N interactions (2.7–3.0 Å) form dimeric structures, as observed in SC-XRD .

- π-π stacking : Phenol rings exhibit centroid-to-centroid distances of 3.92 Å, enhancing thermal stability.

- Impact on properties : These interactions increase melting points (e.g., 161–164°C in analogous compounds ) and reduce solubility in non-polar solvents.

Q. How can computational methods predict electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity.

- Molecular docking : Model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity ).

- Solvent effects : Use COSMO-RS to simulate solvation free energy in polar solvents.

Q. What strategies improve bioactivity through structural modification?

Methodological Answer:

- Functionalization of the phenol group : Introduce sulfonamide (e.g., celecoxib derivatives ) or hydrazone moieties (e.g., antimicrobial hydrazones ).

- Heterocycle substitution : Replace pyrazole with triazole to modulate pharmacokinetics (e.g., enhanced metabolic stability ).

- Fluorine substitution : Replace -CF₃ with -OCF₃ to improve target affinity, as seen in Phase II/III clinical candidates .

Q. How can crystallization conditions be optimized for high-quality single crystals?

Methodological Answer:

- Solvent selection : Use methanol for slow evaporation, as it promotes ordered packing via O—H⋯N interactions .

- Temperature control : Crystallize at 4°C to reduce nucleation rates.

- Additives : Introduce trace acetic acid to stabilize protonated pyrazole forms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。